2,6-Dibromo-4-methyl-3-nitropyridine
Description
2,6-Dibromo-4-methyl-3-nitropyridine is a halogenated pyridine derivative with bromine substituents at positions 2 and 6, a methyl group at position 4, and a nitro group at position 3. Its molecular formula is C₆H₄Br₂N₂O₂, and its molecular weight is 294.92 g/mol (calculated based on substituents). This compound is structurally characterized by electron-withdrawing groups (Br and NO₂) and a methyl group, which influence its reactivity and applications in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate production.
Properties
IUPAC Name |
2,6-dibromo-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLZPFRSGJZXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743782 | |
| Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593671-26-2 | |
| Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2,6-Dibromo-4-methyl-3-nitropyridine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-methyl-3-nitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atoms can facilitate further chemical modifications, enhancing the compound's reactivity and utility in various applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,6-Dibromo-4-methyl-3-nitropyridine with analogous pyridine derivatives:
Biological Activity
2,6-Dibromo-4-methyl-3-nitropyridine (DBMNP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.
- Molecular Formula : C₆H₄Br₂N₂O₂
- Molecular Weight : 252.92 g/mol
- Structure : The compound features a pyridine ring substituted with two bromine atoms, a methyl group, and a nitro group, contributing to its unique reactivity and biological profile.
Biological Activities
Research indicates that DBMNP exhibits a range of biological activities:
-
Antimicrobial Activity :
- DBMNP has shown promising results against various bacterial strains. In vitro studies revealed significant antibacterial activity against E. coli and E. faecalis, with Minimum Inhibitory Concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL, respectively .
- Additionally, it demonstrated antiproliferative effects on human cancer cell lines such as HeLa and A549, with IC50 values of 226 µg/mL and 242.52 µg/mL, indicating its potential as an anticancer agent .
-
Enzyme Inhibition :
- DBMNP acts as an inhibitor for certain enzymes, which is crucial in therapeutic applications. Its mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions.
The mechanism by which DBMNP exerts its biological effects is primarily through enzyme inhibition:
- Enzyme Binding : The presence of bromine and nitro groups enhances the compound's ability to interact with enzyme active sites, leading to competitive inhibition.
- Cell Signaling Pathways : Research suggests that DBMNP may influence various cell signaling pathways, which could be responsible for its antiproliferative effects in cancer cells.
Case Studies
-
Anticancer Studies :
- A study conducted on various derivatives of pyridine compounds highlighted that DBMNP exhibited significant cytotoxicity against cancer cell lines when compared to other similar compounds. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize its efficacy .
- Antibacterial Efficacy :
Data Summary Table
Preparation Methods
Synthesis of 2,6-Dibromo Pyridine Core
The 2,6-dibromo substitution pattern on the pyridine ring is a crucial intermediate for further functionalization. A well-documented method involves the bromination of 2,6-dichloropyridine:
Method Summary : 2,6-Dichloropyridine is reacted with sodium bromide and hydrobromic acid under reflux conditions at 80–150 °C for 24 hours. The reaction mixture is then cooled, filtered, and purified by ether recrystallization to yield 2,6-dibromopyridine with yields ranging from 66% to 80% and high purity (~98.5% by HPLC).
Reaction Equation :
$$
\text{2,6-Dichloropyridine} + \text{NaBr} + \text{HBr} \xrightarrow[\text{80-150 °C}]{\text{reflux}} \text{2,6-Dibromopyridine}
$$
| Entry | 2,6-Dichloropyridine (mol) | NaBr (mol) | HBr (mol) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 0.1 | 0.4 | 0.2 | 80-150 | 24 | 71.5 | 98.5 |
| 2 | 0.1 | - | Excess HBr | 80-150 | 24 | 73.6 | 98.3 |
| 3 | 0.1 | - | 0.2 | 100-110 | 24 | 80.4 | 98.5 |
This method is praised for simplicity, operational ease, and relatively high yield and purity.
Bromination of 2,6-Dimethylpyridine to 2,6-Dibromomethylpyridine
Since 2,6-dibromo-4-methyl-3-nitropyridine contains a methyl substituent at position 4, the preparation often involves bromination of 2,6-dimethylpyridine (2,6-lutidine) to introduce bromomethyl groups at the 2 and 6 positions:
Innovative Method : Using dibromohexane (dibromohein) as a brominating agent in carbon tetrachloride solvent under radical initiation (e.g., azobisisobutyronitrile, AIBN) at mild temperatures (20–80 °C). This method avoids the use of large excess N-bromosuccinimide (NBS) and eliminates the need for debromination steps, which are common in traditional methods.
-
- High yield (>90%)
- High purity of product
- Mild reaction conditions
- Use of inexpensive, low-toxicity brominating agents
- Simplified operation without complex post-treatment
| Component | Amount/Ratio |
|---|---|
| 2,6-Dimethylpyridine | 10 mmol (0.11 g) |
| Dibromohexane (Br2 source) | 20 mmol (5.72 g) |
| AIBN (initiator) | 0.5 mol% (82 mg) |
| Solvent | 30 mL Carbon tetrachloride |
| Temperature | 80 °C (reflux) |
| Time | Variable (typically several hours) |
- Summary : The reaction proceeds via radical bromination of methyl groups to bromomethyl groups, yielding 2,6-dibromomethylpyridine efficiently.
Nitration of 2,6-Dibromo-4-methylpyridine to this compound
The introduction of the nitro group at the 3-position is typically achieved by electrophilic aromatic substitution nitration:
-
- Starting from 4-amino-2,6-dibromopyridine or 2,6-dibromo-4-methylpyridine, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–20 °C) initially, followed by heating to about 100 °C.
- The reaction is carefully controlled to avoid over-nitration and degradation.
-
- Yield: Approximately 91%
- Product: Yellow solid with melting point ~140 °C
- Purification by filtration and washing with ethyl acetate
| Stage | Reagents and Conditions | Duration | Notes |
|---|---|---|---|
| 1 | 2,6-Dibromo-4-methylpyridine + H2SO4 + HNO3 (0–20 °C) | 45 min | Nitration initiation |
| 2 | Heating with concentrated H2SO4 at 100 °C | 45 min | Completion of nitration |
| 3 | Quenching in ice-water, filtration, washing | - | Isolation of nitro product |
Summary Table of Preparation Steps for this compound
Research Findings and Considerations
Selectivity and Purity : The bromination steps require careful control of reaction conditions to avoid polybromination or side reactions. The use of radical initiators and controlled brominating agents (dibromohexane vs. NBS) improves selectivity and yield.
Green Chemistry Aspects : The newer methods employing dibromohexane and mild temperatures reduce toxic reagent usage and energy consumption, aligning with green chemistry principles.
Scale-up Potential : The described methods are amenable to scale-up due to straightforward reaction setups and moderate conditions.
Analytical Validation : High-performance liquid chromatography (HPLC) is the standard for purity assessment, typically showing >98% purity for intermediates and final products.
Q & A
Q. What synthetic routes are commonly employed to prepare 2,6-Dibromo-4-methyl-3-nitropyridine, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a pyridine precursor. For example:
Bromination : Introduce bromine at the 2- and 6-positions using a brominating agent (e.g., PBr₃ or NBS) under controlled temperature (50–70°C) to avoid over-halogenation .
Nitration : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent decomposition .
Key intermediates include 4-methylpyridine and mono-brominated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks are expected?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-methyl group appears as a singlet at δ ~2.5 ppm (¹H) and ~20 ppm (¹³C). Aromatic protons are absent due to symmetry, but nitro/bromo substituents influence neighboring carbons (δ 140–160 ppm for nitrated carbons) .
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-NO₂ symmetric stretch) confirm nitration. C-Br stretches appear at ~650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks [M⁺] at m/z ~294 (calculated for C₆H₄Br₂N₂O₂) with fragmentation patterns reflecting Br and NO₂ loss .
Q. How do electronic effects of bromine and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group at the 3-position is a strong meta-director, while bromine at 2,6-positions acts as an ortho/para-director. This creates competing electronic effects:
- Electron-Withdrawing Nature : Nitro groups deactivate the ring, slowing NAS but favoring substitution at positions ortho to bromine (due to partial positive charge) .
- Steric Hindrance : The 4-methyl group may limit accessibility to reaction sites, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental regioselectivity in derivatives?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify likely reactive sites .
- Step 2 : Validate with kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.
- Step 3 : Use X-ray crystallography to confirm regiochemistry of products, as seen in structurally analogous pyridines . Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase computations .
Q. What strategies minimize dehalogenation during functionalization of this compound?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under inert atmospheres to retain bromine .
- Temperature Control : Maintain reactions below 80°C to prevent Br loss via radical pathways.
- Additives : Include stabilizing agents like KI to suppress debromination .
Q. How does the 4-methyl group’s steric bulk impact reaction site accessibility?
- Methodological Answer :
- Steric Maps : Generate Connolly surfaces (using software like PyMOL) to visualize spatial hindrance around the 3-nitro group .
- Kinetic Profiling : Compare reaction rates of 4-methyl vs. 4-H analogs in model reactions (e.g., SNAr). Reduced rates in the methyl derivative indicate steric inhibition .
Q. What advanced computational methods predict thermal stability and decomposition pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
